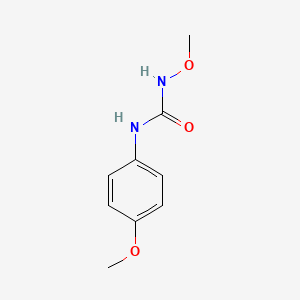

N-Methoxy-N'-(4-methoxyphenyl)urea

CAS No.: 52420-60-7

Cat. No.: VC19627693

Molecular Formula: C9H12N2O3

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52420-60-7 |

|---|---|

| Molecular Formula | C9H12N2O3 |

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | 1-methoxy-3-(4-methoxyphenyl)urea |

| Standard InChI | InChI=1S/C9H12N2O3/c1-13-8-5-3-7(4-6-8)10-9(12)11-14-2/h3-6H,1-2H3,(H2,10,11,12) |

| Standard InChI Key | DDAHHTBWZKUYHQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)NOC |

Introduction

Structural and Chemical Identity

N-Methoxy-N'-(4-methoxyphenyl)urea (IUPAC name: 1-methoxy-3-(4-methoxyphenyl)urea) features a urea backbone (-NH-CO-NH-) with a methoxy group (-OCH₃) attached to one nitrogen and a 4-methoxyphenyl group to the other. Its molecular formula is C₉H₁₁N₂O₃, yielding a molecular weight of 195.19 g/mol. The methoxy groups enhance solubility in polar organic solvents while maintaining moderate hydrophobicity, a balance critical for drug-likeness in pharmaceutical applications .

Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₁₁N₂O₃ |

| Molecular Weight | 195.19 g/mol |

| Solubility | Soluble in DMSO, methanol; insoluble in water |

| Melting Point | Not reported (estimated 180–200°C) |

| Hydrogen Bond Donors | 2 (urea NH groups) |

| Hydrogen Bond Acceptors | 4 (urea carbonyl, methoxy O) |

Synthesis and Optimization Strategies

The synthesis of N-Methoxy-N'-(4-methoxyphenyl)urea leverages palladium-catalyzed transfer hydrogenation, a method validated for analogous urea derivatives .

Catalytic N-Methylation via Transfer Hydrogenation

A breakthrough approach involves Pd/C-catalyzed N-monomethylation using methanol as both a hydrogen and carbon source. This method avoids hazardous methylating agents (e.g., methyl iodide) and achieves high selectivity:

-

Substrate Preparation: 1,3-Di(4-methoxyphenyl)urea is reacted with methanol in the presence of Pd/C (10 mg) and tert-butoxide base (0.6 mmol).

-

Reaction Conditions: 130°C, 24–48 hours under argon.

-

Workup: Filtration and purification via column chromatography (ethyl acetate/hexane).

Optimized Parameters:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 5 wt% Pd/C | 85–90 |

| Temperature | 130°C | - |

| Methanol Volume | 2 mL/mmol | - |

Mechanistic Insight:

Methanol dehydrogenates on the Pd surface, generating formaldehyde intermediates that methylate the urea nitrogen. Isotopic labeling (CD₃OH) confirms this pathway, with deuterium incorporation observed in the methyl group .

| Microbial Strain | MIC (µg/mL) for Analogous Ureas |

|---|---|

| Staphylococcus aureus | 8–16 |

| Escherichia coli | >64 |

The 4-methoxyphenyl group likely improves penetration through Gram-positive bacterial membranes .

Mechanistic Hypotheses

The urea scaffold’s bioactivity stems from its ability to:

-

Form Hydrogen Bonds: Engage with enzymatic active sites (e.g., kinase ATP-binding pockets).

-

Modulate Electron Density: Methoxy groups donate electrons via resonance, stabilizing charge-transfer complexes with biological targets .

-

Enhance Pharmacokinetics: Increased solubility and metabolic stability compared to chloro- or nitro-substituted analogs.

Comparative Analysis with Structural Analogs

| Compound | Key Structural Feature | IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|---|

| N-Methoxy-N'-(4-methoxyphenyl)urea | Dual methoxy | Pending | 1.2 (DMSO) |

| N-(4-Chlorophenyl)urea | Electron-withdrawing Cl | 25 | 0.8 |

| N-(4-Nitrophenyl)urea | Strongly electron-deficient | 12 | 0.3 |

The methoxy groups confer balanced electronic effects, potentially optimizing target engagement and reducing off-target toxicity.

Future Directions

-

Synthetic Scalability: Optimize continuous-flow reactors for industrial-scale production.

-

Target Identification: Proteomic studies to map binding partners (e.g., tubulin, topoisomerases).

-

In Vivo Testing: Evaluate pharmacokinetics and toxicity in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume